2-Bromobenzoate

説明

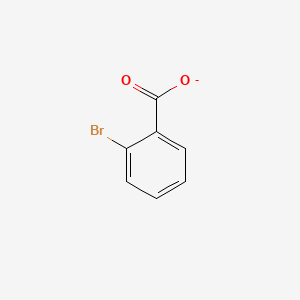

Structure

3D Structure

特性

IUPAC Name |

2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXMNWGCKISMOH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrO2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168613 | |

| Record name | Benzoic acid, 2-bromo-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16887-76-6 | |

| Record name | Benzoic acid, 2-bromo-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016887766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-bromo-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromobenzoate and Its Derivatives

Direct Bromination Approaches for Benzoate (B1203000) Derivatives

Introducing a bromine atom directly onto a benzoate or benzoic acid framework is a common strategy. This typically involves electrophilic aromatic substitution or, less commonly, radical pathways.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, enabling the direct introduction of halogens onto aromatic rings. For the synthesis of 2-bromobenzoic acid, direct bromination of benzoic acid is challenging due to the deactivating nature of the carboxyl group, which directs incoming electrophiles to the meta position. However, under specific conditions, ortho-substitution can be achieved, albeit often with lower yields or requiring careful control.

More effective EAS strategies involve starting with activated aromatic systems that are subsequently converted to the benzoic acid derivative. For instance, bromination of aniline (B41778) derivatives followed by diazotization and Sandmeyer reaction to introduce the carboxyl group, or oxidation of brominated alkylbenzenes, are indirect but efficient routes. Benzylic bromination of alkyl side chains, followed by oxidation, is a key method for preparing substituted benzoic acids libretexts.orglibretexts.orgchemistrysteps.comlibretexts.orgmnstate.edu. For example, toluene (B28343) can be oxidized to benzoic acid, and if a bromine is present on the ring, such as in 2-bromotoluene (B146081), oxidation of the methyl group yields 2-bromobenzoic acid nih.govontosight.ai.

A notable example of direct bromination involves the use of N-bromosuccinimide (NBS) with radical initiators for benzylic bromination, or elemental bromine with Lewis acid catalysts for ring bromination libretexts.orgchemistrysteps.comlibretexts.orgmsu.edu. While direct bromination of benzoic acid itself is not the most efficient route to the 2-isomer, strategies involving activated precursors or subsequent functional group transformations are well-established ontosight.aismolecule.com. For example, starting with para-nitrotoluene, bromination occurs ortho to the methyl group, and subsequent oxidation of the methyl group to a carboxylic acid yields the desired 2-bromobenzoic acid derivative doubtnut.com.

Radical bromination typically targets benzylic positions in alkyl side chains rather than the aromatic ring itself. This process involves the homolytic cleavage of a C-H bond at the benzylic carbon, forming a resonance-stabilized benzylic radical, which then reacts with a bromine source like N-bromosuccinimide (NBS) or bromine libretexts.orgchemistrysteps.comlibretexts.orgmnstate.edu. This pathway is crucial for functionalizing alkyl side chains that are later oxidized to carboxylic acids, thus indirectly leading to substituted benzoic acids. For instance, ethylbenzene (B125841) can undergo benzylic bromination to form (1-bromoethyl)benzene, which can then be oxidized to benzoic acid derivatives. While direct radical bromination of the benzoate ring is not a primary method, radical chemistry plays a significant role in the synthesis of precursors for 2-bromobenzoic acid researchgate.net.

Carboxylation Routes from Ortho-Brominated Aromatics

These methods involve introducing the carboxyl group onto an aromatic ring that already possesses a bromine atom in the ortho position.

The formation of a Grignard reagent from an aryl halide, followed by reaction with carbon dioxide and subsequent acidic workup, is a classic method for synthesizing carboxylic acids youtube.comyoutube.comvt.edu. For 2-bromobenzoic acid, this approach can be applied to ortho-dibromobenzene. Treatment of ortho-dibromobenzene with magnesium in an ethereal solvent generates the Grignard reagent, which then reacts with carbon dioxide (dry ice) to yield the magnesium salt of 2-bromobenzoic acid. Acidification liberates the free acid smolecule.comacs.org. This method is effective for introducing a carboxyl group where a halogen is present, but regioselectivity can be an issue if multiple halogens are present.

Table 2.2.1: Grignard Reagent-Mediated Carbonation for 2-Bromobenzoic Acid Synthesis

| Starting Material | Reagents | Conditions | Product | Yield (approx.) | Reference |

| ortho-Dibromobenzene | Mg, Et2O; then CO2; then H3O+ | Anhydrous ethereal solvent, followed by acidic workup | 2-Bromobenzoic acid | Varies | smolecule.comacs.org |

Similar to Grignard reagents, organolithium compounds can be formed via halogen-metal exchange or direct lithiation. Treatment of ortho-brominated aromatics with strong organolithium bases, such as n-butyllithium, at low temperatures can lead to lithiation. Subsequent reaction of the resulting aryllithium species with carbon dioxide, followed by acidic quench, yields the corresponding carboxylic acid acs.org. This method offers an alternative to Grignard reagents and is often employed when Grignard formation is problematic or when specific regioselectivity is desired. For example, ortho-dibromobenzene can be selectively lithiated at one bromine atom, which then reacts with CO2 to form 2-bromobenzoic acid acs.org.

Esterification and Hydrolysis Processes for 2-Bromobenzoate Esters

The synthesis of this compound esters from 2-bromobenzoic acid typically involves standard esterification techniques. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H2SO4, HCl), is a common and versatile method masterorganicchemistry.comlibretexts.org. The reaction is an equilibrium, and often an excess of alcohol is used to drive the reaction to completion, or water is removed azeotropically.

Table 2.3: Esterification of 2-Bromobenzoic Acid

| Carboxylic Acid | Alcohol | Catalyst / Conditions | Ester Product | Yield (approx.) | Reference |

| 2-Bromobenzoic acid | Methanol (B129727) | H2SO4 (cat.), reflux | Methyl this compound | High | libretexts.orgijstr.org |

| 2-Bromobenzoic acid | Ethanol (B145695) | H2SO4 (cat.), reflux | Ethyl this compound | High | libretexts.orgijstr.orgchemicalbook.com |

| 2-Bromobenzoic acid | 1-Propanol | H2SO4 (cat.), reflux | Propyl this compound | High | libretexts.org |

| 2-Bromobenzoic acid | Various Alcohols | Solid acid catalysts (e.g., Montmorillonite K10) | Various this compound | High | ijstr.orgresearchgate.net |

Hydrolysis of this compound esters, typically under acidic or basic conditions, regenerates 2-bromobenzoic acid vulcanchem.com. This process is the reverse of esterification and is used to deprotect esterified forms or to convert esters back to the parent acid.

Green Chemistry Approaches in this compound Synthesis

The drive towards more sustainable chemical processes has influenced the synthesis of this compound derivatives. Traditional methods often involve harsh reagents or generate significant waste. Emerging green chemistry approaches aim to mitigate these issues by employing environmentally benign solvents, catalytic systems, and atom-economical reactions.

One notable approach involves the use of aqueous media and milder reaction conditions. For instance, studies have explored the use of ionic liquids or water as solvents for bromination reactions, reducing reliance on volatile organic compounds acs.org. Furthermore, catalytic systems that enable efficient transformations under milder temperatures and pressures contribute to energy savings and reduced environmental impact. The development of transition-metal-free aerobic bromination methods, utilizing readily available bromine sources like sodium bromide or hydrobromic acid in conjunction with oxidants, represents a significant step towards greener synthesis acs.org. These methods often aim for high atom economy by minimizing by-product formation.

Chemo- and Regioselectivity in this compound Synthesis

Achieving precise control over the position of bromination (regioselectivity) and ensuring that only the desired functional groups react (chemoselectivity) are critical challenges in the synthesis of this compound derivatives. Electrophilic aromatic substitution on benzoic acid typically favors the meta position due to the deactivating nature of the carboxyl group ijisrt.com. Therefore, specific strategies are required to direct bromination to the ortho (2-) position.

Copper-catalyzed amination of 2-bromobenzoic acids has been shown to be highly chemo- and regioselective, specifically targeting the bromide adjacent to the carboxylic acid moiety organic-chemistry.orgnih.govacs.orgnih.govresearchgate.net. This method allows for the synthesis of N-aryl and N-alkyl anthranilic acid derivatives without the need for protecting the carboxylic acid group organic-chemistry.orgnih.govacs.orgnih.gov. The ortho-carboxylate group is believed to play a role in accelerating these copper-catalyzed exchange reactions, contributing to the observed regioselectivity nih.gov. Research into selective electrophilic aromatic substitution also explores directing groups and specific catalysts to achieve ortho-bromination of benzoic acid derivatives, although direct bromination of benzoic acid itself typically yields meta-substituted products ijisrt.com.

Synthesis of Specific this compound Analogues and Complexes

The synthesis of various this compound analogues, such as esters and acid chlorides, as well as metal complexes, is well-documented.

Esterification of 2-bromobenzoic acid is commonly achieved by reacting it with the corresponding alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst like sulfuric acid or hydrochloric acid ontosight.aiontosight.ai. For example, methyl this compound can be synthesized from 2-bromobenzoic acid and methanol ontosight.ai. Similarly, ethyl this compound is prepared from 2-bromobenzoic acid and ethanol under acidic catalysis ontosight.aichemicalbook.com.

Acid Chloride Formation 2-Bromobenzoyl chloride, a reactive intermediate, can be synthesized by reacting 2-bromobenzoic acid with phosphorous trichloride (B1173362) in a solvent like 1,2-dichloroethane (B1671644) under reflux conditions prepchem.comsciencemadness.orgsynquestlabs.com.

Metal Complexes this compound ligands have been incorporated into various metal complexes, influencing their structural and electronic properties. For instance, strontium(II) complexes, such as [Sr(C7H4BrO2)2(H2O)2]n, have been synthesized hydrothermally using strontium carbonate and 2-bromobenzoic acid, forming one-dimensional chain structures iucr.orgiucr.org. Copper(II) complexes with this compound anions, alongside ligands like 4-pyridylmethanol or nicotinamide (B372718), have also been prepared and characterized, forming three-dimensional hydrogen-bonded networks tandfonline.comresearchgate.net. Zinc(II) complexes, such as [Zn(C7H4BrO2)2(C6H6N2O)2(H2O)2], involving this compound and nicotinamide ligands, have also been reported nih.gov.

Other Derivatives The synthesis of more complex analogues, like ethyl 2-amino-4-bromobenzoate, involves multi-step procedures, such as the esterification of 2-acetylamino-4-bromobenzoic acid with ethanol under acidic conditions prepchem.com. The synthesis of 2-(2-bromoethyl)benzoic acid methyl ester involves a sequence starting from 2-formyl benzoic acid methyl ester, proceeding through Wittig reaction, hydroboration-oxidation, and finally bromination of the alcohol google.com.

Compound Name Index

this compound

2-Bromobenzoic acid

Methyl this compound

Ethyl this compound

2-Bromobenzoyl chloride

N-Aryl anthranilic acids

N-Alkyl anthranilic acids

N-(1-Pyrene)anthranilic acid

2-bromo-3-nitrobenzoic acid

2-amino-4-bromobenzoate

2-(2-bromoethyl)benzoic acid methyl ester

Strontium(II) complex [Sr(C7H4BrO2)2(H2O)2]n

Copper(II) complexes with this compound

Zinc(II) complex [Zn(C7H4BrO2)2(C6H6N2O)2(H2O)2]

4-pyridylmethanol

Nicotinamide

2-chloro-3-nitrobenzoic acid

Benzophenanthrolinone analogues

Acronycine

Flufenamic acid

Mefenamic acid

Acridines

2-chlorobenzoic acid

2-bromotoluene

2-formyl benzoic acid methylester

Methyl triphenylphosphine (B44618) hydroiodide

Borane dimethyl sulfide (B99878) complex

2-(2-hydroxyethyl)benzoic acid methyl ester

Triphenylphosphine

Carbon tetrabromide

2,6-dimethoxyphenyl-benzoic acid

(1-ethylpyrrolidin-2-yl) methanamine

4-bromobenzoic acid

2-iodobenzoic acid

2-Bromobenzyl bromide

2-Bromostyrene

2-Bromotoluene

2-phenyl-4-[3H]quinazolinone

2-Bromo-5-nitrobenzoic acid

4-chloro-2-phenylquinazoline (B1330423)

2-Bromobenzoyl chloride

2-Bromo-4-methylbenzoyl chloride

4-Bromobenzoyl chloride

Benzyl (B1604629) alcohol

Salicylic acid

2-hydroxy, 5-bromobenzoic acid

5-bromobenzoic acid

2-chlorobenzoic acid

2-bromobenzoic acid

Reactivity and Mechanistic Investigations of 2 Bromobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for 2-bromobenzoate, where the bromine atom is displaced by a nucleophile. This reaction is facilitated by the presence of an electron-withdrawing group (the carboxylate or ester function) ortho to the leaving group, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comdalalinstitute.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which means that while bromo-compounds are reactive, fluoro-analogues often react more readily. masterorganicchemistry.com

The amination of this compound is a classic example of a nucleophilic aromatic substitution, often carried out under conditions inspired by the Ullmann condensation. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. encyclopedia.puborganic-chemistry.org Historically, these reactions required harsh conditions, but modern advancements have led to milder and more efficient protocols. encyclopedia.pub

A notable application of this reaction is the synthesis of N-aryl anthranilic acids, which are precursors to important compounds like acridones. researchgate.net For instance, the reaction of 2-bromobenzoic acid with various aniline (B41778) derivatives in the presence of potassium carbonate and copper powder in refluxing ethanol (B145695) yields the corresponding 2-arylamino benzoic acids. researchgate.net A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been described, which advantageously does not require the protection of the acid functionality and produces N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.gov

Table 1: Examples of Ullmann-Type Amination Reactions with 2-Bromobenzoic Acid

| Amine | Product | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | 2-(Phenylamino)benzoic acid | Cu / K₂CO₃ | Ethanol | Good | researchgate.net |

| Various anilines | 2-Arylamino benzoic acids | Cu / K₂CO₃ | Ethanol | - | researchgate.net |

| Aliphatic amines | N-Alkyl anthranilic acids | Copper catalyst | - | 65-91% | nih.gov |

| 1-Aminonaphthalene | N-(1-Naphthyl)anthranilic acid | Copper catalyst | - | 97% | nih.gov |

This compound and its derivatives can undergo etherification and thioetherification reactions through nucleophilic aromatic substitution. These reactions typically involve the displacement of the bromide by an alkoxide or a thiolate nucleophile. Recent developments have focused on dual photoredox/nickel catalysis to facilitate these transformations under mild, base-free, room-temperature conditions. acs.org

For instance, the thioetherification of aryl bromides, including derivatives of this compound, has been achieved using a variety of thiols. acs.org This method tolerates a wide range of functional groups on both the aryl bromide and the thiol, including protic and sterically hindered thiols. acs.org A nickel-catalyzed thioetherification using ethyl this compound and thiophenol has been reported, yielding ethyl 2-(phenylthio)benzoate. rsc.org

Similarly, nickel/carbon nitride dual catalysis enables the C-O cross-coupling of electron-poor aryl bromides with various primary and secondary alcohols. chemrxiv.org For example, methyl 4-bromobenzoate (B14158574) has been successfully coupled with 1-hexanol. chemrxiv.org Nickel-catalyzed etherification has also been demonstrated with other electron-deficient aryl bromides. nih.govacs.org

Table 2: Examples of Etherification and Thioetherification of Bromobenzoate Derivatives

| Bromobenzoate Derivative | Nucleophile | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl this compound | Thiophenol | NiBr₂·glyme / mpg-CN | Ethyl 2-(phenylthio)benzoate | - | rsc.org |

| Methyl 4-bromobenzoate | 1-Hexanol | NiBr₂·3H₂O / CN-OA-m | Methyl 4-(hexyloxy)benzoate | Good | chemrxiv.org |

The substitution of the bromine atom in this compound with a cyanide group is a valuable transformation for introducing a nitrile functionality, which is a versatile precursor in organic synthesis. This reaction can be achieved using various cyanide sources and catalytic systems.

Palladium-catalyzed cyanation is a common method. For example, aryl bromides can be effectively cyanated using zinc cyanide (Zn(CN)₂) as the cyanide source, catalyzed by a palladium complex such as Pd₂(dba)₃ with a suitable ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net This method has been shown to be effective for both electron-rich and electron-deficient aryl chlorides, and the principles can be extended to aryl bromides. researchgate.net Copper(I) cyanide can also be used as the cyano group source in palladium-catalyzed reactions. psu.edu The reaction of methyl 4-bromobenzoate with CuCN in the presence of a palladium catalyst yielded methyl 4-cyanobenzoate (B1228447) in 89% yield. psu.edu

More recently, dual photoredox and nickel catalysis has emerged as a benign method for the cyanation of aryl halides, using α-aminoacetonitriles as the cyanide source. chinesechemsoc.orgchinesechemsoc.org This approach was demonstrated with ethyl 4-bromobenzoate, which was converted to ethyl 4-cyanobenzoate. chinesechemsoc.orgchinesechemsoc.org

Table 3: Examples of Cyanation Reactions of Bromobenzoate Derivatives

| Bromobenzoate Derivative | Cyanide Source | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4-bromobenzoate | CuCN | Pd₂(dba)₃ / DPPF | Methyl 4-cyanobenzoate | 89% | psu.edu |

| Ethyl 4-bromobenzoate | α-Aminoacetonitrile | Ir photocatalyst / Ni catalyst | Ethyl 4-cyanobenzoate | 16% (initial) | chinesechemsoc.orgchinesechemsoc.org |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a common substrate in these transformations. vapourtec.comillinois.edu The bromine atom serves as an effective leaving group, participating in the oxidative addition step of the catalytic cycle with metals like palladium, nickel, or cobalt. illinois.eduvulcanchem.coma-star.edu.sg

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl structures. a-star.edu.sg It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex in the presence of a base. a-star.edu.sg

This compound esters are effective coupling partners in Suzuki-Miyaura reactions. For example, methyl this compound has been coupled with various arylboronic acids to synthesize 2-aroylbenzoate derivatives. rsc.orgresearchgate.netuit.no Research has shown that for sterically hindered substrates like 2-substituted aryl bromides, carbonylative Suzuki-Miyaura couplings can be challenging, often favoring the non-carbonylative pathway. However, strategies such as the slow addition of the boronic acid can improve the yield of the desired carbonylative product. rsc.orguit.no

Table 4: Suzuki-Miyaura Coupling of Methyl this compound with Arylboronic Acids

| Arylboronic Acid | Catalyst / Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | PEPPSI-IPr / Cs₂CO₃ | Anisole | Methyl 2-benzoylbenzoate | 72% | uit.norsc.org |

| 4-Methoxyphenylboronic acid | PEPPSI-IPr / Cs₂CO₃ | Anisole | Methyl 2-(4-methoxybenzoyl)benzoate | 81% | uit.norsc.org |

| 4-(Trifluoromethyl)phenylboronic acid | PEPPSI-IPr / Cs₂CO₃ | Anisole | Methyl 2-(4-(trifluoromethyl)benzoyl)benzoate | 65% | uit.norsc.org |

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org

This reaction has been applied to bromobenzoate derivatives, although challenges can arise. For instance, attempts to couple methyl-4-bromobenzoate with 2-methylbut-3-yn-2-ol using a standard Pd(PPh₃)₂Cl₂/CuI catalyst system in triethylamine (B128534) were initially unsuccessful, highlighting that reaction conditions such as temperature and solvent may need careful optimization for specific substrates. researchgate.net The Sonogashira coupling is known to be sensitive to steric hindrance on the alkyne partner. researchgate.net Despite these challenges, the Sonogashira coupling remains a valuable tool for synthesizing arylalkynes from this compound and its isomers, providing access to a wide range of functionalized molecules.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromobenzoic acid |

| 2-Iodo-4-bromobenzoic acid |

| 2-Methylbut-3-yn-2-ol |

| 2-Phenylamino)benzoic acid |

| 2-arylamino benzoic acids |

| Acridones |

| Aniline |

| Arylboronic acids |

| Bis(diphenylphosphino)ferrocene (dppf) |

| Copper(I) cyanide |

| Ethyl 2-(phenylthio)benzoate |

| Ethyl this compound |

| Ethyl 4-cyanobenzoate |

| Ethyl 4-bromobenzoate |

| Methyl 2-(3-methylphenyl)benzoate |

| Methyl 2-(4-(trifluoromethyl)benzoyl)benzoate |

| Methyl 2-(4-methoxybenzoyl)benzoate |

| Methyl 2-aroylbenzoate |

| Methyl 2-benzoylbenzoate |

| Methyl this compound |

| Methyl 4-bromobenzoate |

| Methyl 4-cyanobenzoate |

| N-(1-Naphthyl)anthranilic acid |

| N-(1-Pyrenyl)anthranilic acid |

| N-Alkyl anthranilic acids |

| N-aryl anthranilic acids |

| Phenylboronic acid |

| Potassium carbonate |

| Thiophenol |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Zinc cyanide |

| m-Tolylboronic acid |

| p-Methoxyphenylboronic acid |

Heck Coupling for Aryl-Alkene Bond Formation

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation in organic synthesis. numberanalytics.comwikipedia.org The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. numberanalytics.comlibretexts.org

In the context of this compound, its derivatives can undergo Heck coupling to form aryl-alkene bonds. For instance, palladium-catalyzed tandem Heck coupling/6-endo hydroacyloxylation cyclization between 2-bromo or 2-iodo benzoates and unactivated alkenes has been reported to produce 1-isochromanone derivatives. researchgate.net The reaction mechanism involves the initial Heck coupling of the 2-halobenzoate with the alkene, followed by an intramolecular cyclization.

The efficiency and outcome of the Heck reaction can be influenced by various factors, including the nature of the catalyst, ligands, base, and solvent. whiterose.ac.ukorganic-chemistry.org The electronic properties of the aryl halide also play a crucial role; however, the presence of the carboxylate group in this compound can sometimes complicate the reaction.

A study on a novel Heck-type acylation reaction demonstrated the coupling of aryl chlorides with aldehydes, where an enamine intermediate acts as the electron-rich olefin. liverpool.ac.uk This highlights the versatility of Heck-type reactions beyond simple alkenes. While not directly involving this compound, this principle could potentially be extended to its derivatives.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide or triflate and an amine. whiterose.ac.uk This reaction has become a powerful tool for the synthesis of anilines and their derivatives. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. umass.edu

This compound and its derivatives are viable substrates for Buchwald-Hartwig amination. For example, 2-bromobenzaldehyde (B122850), a related compound, participates in Buchwald-Hartwig cross-coupling reactions to form carbon-heteroatom bonds. The reaction can be used to synthesize a variety of N-aryl compounds, which are important scaffolds in medicinal chemistry and materials science.

The choice of ligands is critical for the success of the Buchwald-Hartwig amination, as they influence the stability and reactivity of the palladium catalyst. A variety of phosphine-based ligands have been developed to facilitate the coupling of a wide range of aryl halides and amines.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods, particularly for the formation of C(sp²)–C(sp³) bonds. These reactions typically involve the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a reducing agent.

While specific examples detailing the nickel-catalyzed cross-electrophile coupling of this compound are not extensively documented in the provided search results, the general principles of this methodology can be applied. For instance, a method for the synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds involves a palladium-catalyzed C(sp³)–C(sp³) coupling between (chloromethyl)aryls and N,N-dialkylaminomethyltrifluoroborate salts. researchgate.net This demonstrates the potential for coupling reactions involving sp³-hybridized carbons.

Nickel catalysts are known to be effective in a variety of cross-coupling reactions, and their application in cross-electrophile coupling offers advantages such as the use of more readily available and less toxic starting materials compared to some organometallic reagents used in traditional cross-coupling.

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann)

Copper-mediated cross-coupling reactions, particularly the Ullmann condensation, have a long history in organic synthesis for the formation of C-O, C-S, and C-N bonds. wikipedia.org The classical Ullmann reaction involves the coupling of an aryl halide with an alcohol, thiol, or amine in the presence of stoichiometric amounts of copper at high temperatures. wikipedia.org

This compound is a classic substrate for Ullmann-type reactions. For example, the transformation of this compound into salicylate (B1505791) can be achieved using copper(I) as a homogeneous catalyst in aqueous solutions. scilit.comresearchgate.net Similarly, the Hurtley reaction, a copper-catalyzed C-C coupling, was first reported with 2-bromobenzoic acid and malonic esters. beilstein-journals.org Historically, Irma Goldberg reported the copper-catalyzed arylation of aniline with 2-bromobenzoic acid. encyclopedia.pub

Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions with a broader substrate scope. These methods often employ soluble copper catalysts with various ligands. acs.orgorganic-chemistry.org A regioselective copper-catalyzed method for C-N and C-S bond formation with 2-halobenzoic acids has been described, highlighting the continued relevance of this chemistry. thieme-connect.comthieme-connect.com

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.orguu.nl The reaction can proceed through either a radical or an ionic pathway. encyclopedia.pub

Table 1: Examples of Copper-Mediated Cross-Coupling Reactions with this compound Derivatives

| Reaction Type | Coupling Partner | Product Type | Catalyst System | Reference |

| Ullmann Ether Synthesis | Phenol | Aryl ether | Copper | wikipedia.org |

| Goldberg Reaction | Aniline | N-Aryl aniline | Copper | wikipedia.orgencyclopedia.pub |

| Hurtley Reaction | Malonic ester | Aryl-substituted malonate | Copper-bronze/copper acetate (B1210297) | beilstein-journals.org |

| Hydroxylation | Water | Salicylate | Copper(I) | scilit.comresearchgate.net |

| C-N Bond Formation | Amines | N-Aryl anthranilic acids | Cu/Cu₂O | thieme-connect.comthieme-connect.com |

| C-S Bond Formation | Thiols | Thiosalicylic acid derivatives | Cu/Cu₂O | thieme-connect.com |

Decarboxylation Pathways of this compound

Decarboxylation, the removal of a carboxyl group, from this compound can occur under various conditions. In a biochemical context, Pseudomonas putida strain CLB 250 can utilize this compound as a carbon and energy source. The degradation pathway is initiated by a dioxygenase that liberates the halide, followed by decarboxylation and rearomatization to form catechol. oup.comnih.govd-nb.info

In synthetic chemistry, decarboxylative coupling reactions have become a powerful tool for forming new bonds. A tandem Pd/Cu-catalyzed intermolecular cross-coupling cascade between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzo[d]imidazoles has been reported. nih.gov The proposed mechanism involves the copper(I)-catalyzed decarboxylation of the o-bromobenzoic acid to form an organocuprate species, which then undergoes transmetalation with a palladium(II) intermediate. nih.gov

Catalysts can also be used to prevent unwanted decarboxylation byproducts. For instance, in certain chlorination reactions of hydroxyl-bromobenzoic acids, catalysts like hexacarbonylmolybdenum are used to avoid the formation of benzene (B151609) from decarboxylation. google.com Visible light-mediated decarboxylation of aryl carboxylic acids has also been shown to generate aryl radicals. rsc.org

Radical Reactions Involving this compound and its Derivatives

Radicals derived from this compound and its esters can participate in a variety of chemical transformations. The radical generated from methyl this compound is described as being either electrophilic or stabilized, leading to a slower rate of hydrogen-atom abstraction from thiols compared to other alkyl radicals. ucl.ac.ukucl.ac.uk However, under optimized conditions, the reduction of these halides can be achieved. ucl.ac.uk

Aryl radicals generated from 2-bromobenzoic acids can be used as building blocks for the synthesis of nitrogen heterocycles. google.comacs.org For instance, radical cyclization onto an indole (B1671886) nucleus can lead to the formation of 2-arylindoline products. nih.gov This approach offers a complementary method to traditional Heck/anionic capture chemistry. nih.gov

The generation of these radicals can be achieved through various methods, including the use of stannanes or photoredox catalysis. acs.orgnih.gov In one study, the photoredox-mediated hydroarylation of indole derivatives with aryl bromides was demonstrated, where the reaction proceeds via a radical-polar crossover mechanism. nih.gov

Ring-Closing and Cyclization Reactions Utilizing this compound Scaffolds

The this compound scaffold is a versatile precursor for the synthesis of various cyclic and heterocyclic compounds through ring-closing and cyclization reactions.

Palladium-catalyzed tandem reactions are a prominent strategy. For example, a tandem Heck coupling/6-endo hydroacyloxylation cyclization of 2-bromo benzoates with unactivated alkenes yields 1-isochromanone derivatives. researchgate.net Another example is the synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from ethyl 2-bromobenzoates through a three-step sequence involving cross-coupling and cyclization. researchgate.net

Intramolecular cyclization can also be achieved through other means. The synthesis of 1-indanone (B140024) can be accomplished via the cyclization of 3-(2-bromophenyl)propionic acid. whiterose.ac.uk Furthermore, methyl this compound has been used in the synthesis of tetracene derivatives, where a key step involves a Friedel–Crafts cyclization. acs.org

Radical cyclizations also play a role. The radical generated from a this compound derivative can undergo an exo-cyclization to form spirocyclic dienes. nih.gov These reactions highlight the utility of the this compound moiety as a linchpin for constructing complex molecular architectures.

Studies on Reaction Kinetics and Mechanisms

The reactivity of this compound has been the subject of numerous mechanistic and kinetic investigations, particularly concerning nucleophilic substitution and transition-metal-catalyzed reactions. These studies provide fundamental insights into the factors governing the transformation of the C-Br bond at the ortho position of the benzoate (B1203000) ring system.

Detailed Research Findings

Copper-Catalyzed Amination (Ullmann-Type Reaction)

The reaction of sodium this compound with aqueous ammonia (B1221849), catalyzed by copper compounds, has been kinetically investigated to elucidate its mechanism. osti.gov In a study using cupric acetylacetonate (B107027) and cupric bis(ethylacetoacetate) as catalysts, the reaction was found to be first-order with respect to both the this compound substrate and the catalyst. osti.gov However, the reaction order with respect to ammonia varied depending on the specific catalyst used. With cupric bis(ethylacetoacetate), the reaction is zero-order relative to ammonia, while a negative fractional order is observed when cupric acetylacetonate is the catalyst. osti.gov

This kinetic behavior suggests a mechanism involving the formation of a substrate-catalyst complex. A proposed mechanistic pathway involves this complex reacting to form the products, in parallel with the formation of a catalytically inactive complex between the catalyst and ammonia. osti.gov Spectrophotometric studies have confirmed the formation of a complex between cupric acetylacetonate and ammonia. osti.gov Further research has highlighted the role of Copper(I) as a homogeneous catalyst for the Ullmann reaction in aqueous solutions, specifically in the transformation of this compound into salicylate. acs.orgresearchgate.net The Hurtley reaction, another important transformation, is also noted to involve a mechanism with copper(I) this compound. uu.nl

Table 1: Reaction Order for the Copper-Catalyzed Amination of Sodium this compound

| Reactant/Catalyst | Catalyst Used | Reaction Order |

|---|---|---|

| Sodium this compound | Cupric Acetylacetonate | 1 |

| Sodium this compound | Cupric Bis(ethylacetoacetate) | 1 |

| Catalyst | Cupric Acetylacetonate | 1 |

| Catalyst | Cupric Bis(ethylacetoacetate) | 1 |

| Ammonia | Cupric Acetylacetonate | Negative Fractional |

| Ammonia | Cupric Bis(ethylacetoacetate) | 0 |

Data sourced from a 1987 study on the kinetics of the reaction. osti.gov

Nickel-Catalyzed Cross-Coupling Reactions

Esters of this compound are valuable substrates in nickel-catalyzed cross-coupling reactions. For instance, methyl ortho-bromobenzoate esters have been used in the synthesis of indenones. bohrium.com Mechanistic studies of these reactions propose a Ni(0)/Ni(II) catalytic cycle. bohrium.com The specific mechanism and rate-limiting steps can vary depending on the reactants and reaction conditions. bohrium.com

Detailed mechanistic studies on related systems, such as the Ni-catalyzed electrosynthesis involving methyl 4-bromobenzoate, provide further insights. chemrxiv.org Cyclic voltammetry studies indicate that the Ni(I) species is the reactive component that undergoes oxidative addition to the aryl halide. chemrxiv.org The choice of ligand, such as dtbbpy, is crucial, as it influences the reactivity of the nickel catalyst towards the oxidative addition of the C-Br bond. chemrxiv.org

Photostimulated SRN1 Reactions

An alternative mechanistic pathway for the substitution of the bromine atom is the SRN1 (Substitution Nucleophilic Radical) reaction. The synthesis of 2-(diphenylphosphino)benzoic acid has been achieved via a photostimulated SRN1 mechanism. semanticscholar.org This process involves radical and radical anion intermediates. semanticscholar.org In the studied reaction with a phosphorus nucleophile, investigations concluded that the reaction proceeds efficiently through the SRN1 pathway, with no evidence found for competing mechanisms like aromatic nucleophilic substitution (SNAr) or a benzyne-mediated pathway. semanticscholar.org This highlights the SRN1 reaction as a viable and synthetically useful method for forming new bonds at the 2-position of the benzoate ring under mild conditions. semanticscholar.org

Other Mechanistic Pathways

This compound and its esters can participate in various other transformations. Methyl-2-bromobenzoate has been successfully used as a substrate in anodic amination reactions, demonstrating its reactivity in electrochemical transformations. researchgate.net Zwitterion-catalyzed intermolecular bromoesterification of olefins can produce bromobenzoate products, and mechanistic studies reveal a synergistic activation of both N-bromosuccinimide (NBS) and a carboxylic acid by the catalyst. organic-chemistry.org

Applications of 2 Bromobenzoate in Organic Synthesis and Material Science

2-Bromobenzoate as a Key Building Block for Complex Organic Molecules

The unique structural features of this compound make it an invaluable precursor for the synthesis of a wide array of intricate organic molecules. The reactivity of the carbon-bromine bond, coupled with the directing effects of the carboxylate group, facilitates the construction of various heterocyclic systems and complex aryl-substituted compounds.

Precursor to Nitrogen Heterocycles (e.g., Quinazolinones, Acridinones)

2-Bromobenzoic acid is a widely utilized starting material for the synthesis of various nitrogen-containing heterocycles. nih.gov One prominent application is in the synthesis of quinazolinones. Copper-catalyzed cascade reactions between 2-halobenzoic acids, including 2-bromobenzoic acid, and amidines provide an efficient route to this class of compounds. mitsubishi-chemical.comambeed.comnih.gov These reactions can be carried out under mild conditions and demonstrate a broad substrate scope, leading to good to excellent yields of the desired quinazolinone products. mitsubishi-chemical.comambeed.comnih.gov

Furthermore, 2-bromobenzoic acids are precursors to N-aryl anthranilic acids, which are key intermediates in the synthesis of acridones. prepchem.com The Ullmann condensation, a copper-catalyzed reaction, is a classic method for coupling an o-halobenzoic acid with an aniline (B41778) derivative to form an N-aryl anthranilic acid. google.com Subsequent cyclization of this intermediate under acidic conditions yields the acridone scaffold. google.com N-aryl anthranilic acids themselves are significant as they are classified as non-steroidal anti-inflammatory drugs. prepchem.com

| Starting Material | Reagent | Catalyst | Product | Yield |

|---|---|---|---|---|

| 2-Bromobenzoic Acid | Amidine | Chitosan-supported CuI | Quinazolinone | Up to 99% |

| 2-Bromobenzoic Acid | Aniline | Copper | N-Phenylanthranilic Acid | Good to high yields |

Synthesis of Oxygen-Containing Heterocycles (e.g., Phthalides, Isochromanones)

While direct synthesis from this compound is one of several routes, the o-haloaryl carboxylic acid motif is a common precursor for oxygen-containing heterocycles like phthalides (also known as isobenzofuranones). Phthalides are an important structural motif found in many natural and bioactive compounds. google.com Various synthetic strategies have been developed to construct this ring system, often involving intramolecular cyclization reactions. For instance, a domino one-pot strategy for the synthesis of isobenzofuran-1(3H)-ones involves the copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols, followed by in situ intramolecular nucleophilic attack and hydrolysis. google.com

Construction of Complex Aryl-Substituted Molecules

This compound and its derivatives are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds and the construction of complex aryl-substituted molecules. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method. lboro.ac.uk 2-Bromobenzoic acid can be effectively coupled with various arylboronic acids in the presence of a palladium catalyst to produce biphenyl (B1667301) compounds. sigmaaldrich.com

The Ullmann reaction provides another avenue for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net Historically, this reaction involved the copper-promoted coupling of aryl halides. mdpi.com Modern variations of the Ullmann condensation are used for the synthesis of aryl ethers, aryl thioethers, and aryl amines from aryl halides. mdpi.com For example, the copper-catalyzed transformation of 2-bromobenzoic acid can yield salicylic acid.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Bromobenzoic Acid | Arylboronic Acid | Palladium complex | Biphenyl derivatives |

| Ullmann Condensation | 2-Bromobenzoic Acid | Aniline | Copper | N-Aryl anthranilic acids |

Role of this compound in Polymer Chemistry and Material Science

The applications of this compound extend beyond the synthesis of small molecules into the realm of polymer chemistry and material science. Its derivatives can be employed as monomers for the creation of specialty polymers or as precursors to ligands that are crucial for catalytic systems used in polymerization.

Monomer for Specialty Polymers and Resins

While not a conventional monomer for bulk polymers, this compound derivatives can be incorporated into polymer chains to impart specific functionalities. A notable example involves the use of methyl this compound in the synthesis of ligands for polymerization catalysts. Specifically, methyl this compound is a key starting material for the synthesis of 2-anilinobenzoic acid methyl ester ligands. These ligands are then used to prepare neutral nickel complexes that serve as highly active catalysts for ethylene polymerization and, significantly, for the copolymerization of ethylene with polar monomers. This process allows for the creation of ester-functionalized semicrystalline polyethylene, a specialty polymer with modified properties due to the introduction of polar functional groups.

Ligand Precursor for Catalytic Systems

As mentioned above, methyl this compound is a precursor to anilinobenzoic acid methyl ester ligands used in nickel-catalyzed olefin polymerization. In addition to this, 2-bromobenzoic acid is also employed as a starting reagent in the synthesis of other important ligand scaffolds. For instance, it is used in the preparation of hemilabile benzimidazolyl phosphine ligands. nih.gov These ligands, when complexed with palladium, form highly efficient catalysts for Suzuki-Miyaura coupling reactions. The synthesis of these ligands is facile and starts from commercially available and inexpensive 2-bromobenzoic acid and o-phenylenediamine. The resulting palladium complexes exhibit excellent catalytic activity for the coupling of various aryl halides.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

This compound, and its parent compound 2-bromobenzoic acid, serve as versatile building blocks in the field of supramolecular chemistry, which focuses on the study of chemical systems composed of a discrete number of molecules. The inherent properties of the this compound moiety, including its ability to form coordination bonds and participate in non-covalent interactions, make it a valuable component in the design and synthesis of complex, self-assembled structures.

One of the fundamental aspects of the supramolecular behavior of 2-bromobenzoic acid is its capacity for self-assembly through hydrogen bonding and π–π stacking interactions. In the crystalline state, molecules of 2-bromobenzoic acid form inversion dimers through O—H⋯O hydrogen bonds between their carboxylic acid groups. These dimers then further organize into tapes and columns, ultimately leading to a three-dimensional framework. This hierarchical self-assembly is a classic example of how specific intermolecular interactions can dictate the long-range order in a molecular solid.

Beyond its self-assembly, this compound has been successfully employed as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are extended structures in which metal ions are linked by organic ligands, and this compound can act as a linker, coordinating to metal centers through its carboxylate group. For instance, 2-bromobenzoic acid has been utilized in the synthesis of novel zinc(II) complex compounds sigmaaldrich.com. The presence of the bromine atom can also influence the resulting structure and properties of the coordination polymer, potentially introducing halogen bonding interactions that can further direct the self-assembly process.

The application of substituted benzoate (B1203000) ligands is also evident in the synthesis of cadmium(II) coordination polymers. While not specifically this compound, the use of a multifunctional amino-substituted sulfobenzoate ligand in conjunction with cadmium(II) nitrate demonstrates the principle of constructing complex supramolecular networks. In this case, the cadmium(II) center is coordinated by the carboxylate oxygen atoms of the sulfobenzoate ligand, as well as other ligands, leading to an extended hydrogen-bonded network nih.gov. This highlights the potential for this compound to be incorporated into similar mixed-ligand systems to create novel supramolecular architectures with tailored properties.

The following table summarizes key aspects of this compound and related compounds in supramolecular chemistry:

| Compound/System | Key Interactions/Features | Resulting Structure |

| 2-Bromobenzoic Acid | O—H⋯O hydrogen bonds, π–π stacking | Inversion dimers, tapes, 3D framework |

| Zinc(II)-2-bromobenzoate | Coordination bonds | Complex compounds |

| Cadmium(II) with amino-substituted sulfobenzoate | Coordination bonds, hydrogen bonding | 3D supramolecular network |

These examples underscore the utility of this compound as a programmable component in the bottom-up fabrication of functional supramolecular materials.

Contributions to Dye and Pigment Synthesis

The application of this compound and its derivatives extends to the synthesis of dyes and pigments, where the introduction of bromine atoms into the molecular structure can significantly influence the color, stability, and performance of the final product.

In the realm of phthalocyanine pigments, which are known for their brilliant blue and green shades and exceptional stability, halogenation is a key strategy for modifying their properties. Phthalocyanine Green G, for example, is a copper(II) complex of a chlorinated phthalocyanine wikipedia.org. While this specific pigment is primarily chlorinated, the inclusion of bromine atoms is a known method to produce yellower shades of green google.com. Patents related to the production of phthalocyanine green pigments describe processes that can include a degree of bromination, and the use of inorganic bromides in the presence of chlorosulfonic acid is a method for introducing bromine onto the phthalocyanine core google.com. Although the direct use of 2-bromobenzoic acid as a starting material is not always explicitly detailed in general descriptions, the synthesis of phthalocyanines can start from phthalic anhydride derivatives, and the presence of bromine on the precursor would lead to a brominated final pigment du.ac.ir.

Vat dyes, another important class of pigments known for their excellent fastness properties, can also be synthesized from halogenated precursors. A patent describes a process for producing new vat dyes through the acylation of 4-aminoanthraquinone-2,1-(N)-benzacridones with para-halogenated benzoic acids or their functional derivatives google.com. This indicates a role for brominated benzoic acid derivatives in the synthesis of this class of high-performance colorants.

Furthermore, in the field of disperse dyes, which are used for coloring synthetic fibers like polyester, a wide variety of chemical structures are employed to achieve different colors and application properties. Patents for disperse dyes often describe complex molecular structures where various substituents are attached to an azo chromophore epo.orggoogle.comquickcompany.in. While a direct and common use of this compound as a primary building block for the chromophore itself is not extensively documented in the readily available literature, the principles of dye synthesis allow for the incorporation of a wide range of substituted aromatic compounds. The presence of a bromine atom can affect the electronic properties of the molecule and, consequently, its color and lightfastness. The synthesis of some disperse dyes involves the use of carriers, and halogenated benzoic acid derivatives have been mentioned in this context, although this represents an auxiliary rather than a direct synthetic role nih.gov.

The following table provides an overview of the potential roles of brominated benzoic acid derivatives in dye and pigment synthesis:

| Dye/Pigment Class | Potential Role of Brominated Benzoic Acid Derivatives | Effect of Bromination |

| Phthalocyanine Pigments | Precursor for brominated phthalocyanines | Modifies shade towards yellow-green |

| Vat Dyes | Acylating agent in the synthesis | Component of the final dye structure |

| Disperse Dyes | Potential precursor for chromophore synthesis | Can influence color and fastness properties |

Advanced Spectroscopic and Analytical Characterization of 2 Bromobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationmdpi.comresearchgate.netbioanalysis-zone.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable technique for the unambiguous structural determination of organic molecules like 2-bromobenzoate. mdpi.comlibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.orgnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to gain a comprehensive understanding of the molecular structure. mdpi.comnih.gov

Proton (¹H) NMR spectroscopy is a fundamental technique for characterizing this compound and its derivatives. mdpi.com It provides information on the chemical environment of each proton, which is influenced by the electron-donating or withdrawing nature of adjacent functional groups. mdpi.com

For instance, in the ¹H NMR spectrum of methyl this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons exhibit distinct chemical shifts due to their positions relative to the bromo and ester groups. chemicalbook.com The proton ortho to the bromine atom is typically shifted downfield. The protons of the methyl group in the ester functionality appear as a singlet. chemicalbook.com

Detailed analysis of the ¹H NMR spectrum of ethyl this compound reveals specific chemical shifts for the aromatic and ethyl protons. chemicalbook.com The aromatic protons appear in the range of δ 7.29-7.78 ppm. chemicalbook.com The quartet corresponding to the methylene (B1212753) (-CH₂) protons of the ethyl group is observed at approximately δ 4.39 ppm, while the triplet for the methyl (-CH₃) protons appears at around δ 1.39 ppm. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts for Protons in this compound Esters

| Compound | Proton | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| Methyl this compound chemicalbook.com | Aromatic | 7.30-7.77 | CDCl₃ |

| -OCH₃ | 3.91 | CDCl₃ | |

| Ethyl this compound chemicalbook.com | Aromatic | 7.29-7.78 | CDCl₃ |

| -OCH₂CH₃ | 4.39 (q) | CDCl₃ | |

| -OCH₂CH₃ | 1.39 (t) | CDCl₃ | |

| Benzyl (B1604629) this compound rsc.org | Aromatic | 7.25-7.38 | CDCl₃ |

| -OCH₂Ph | 5.10 (s) | CDCl₃ |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as (s) for singlet, (q) for quartet, and (t) for triplet.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. mdpi.comoregonstate.edu The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached bromine atom and the carbonyl group of the ester.

The ¹³C NMR spectrum of ethyl this compound shows distinct signals for the aromatic carbons, the carbonyl carbon, and the carbons of the ethyl group. chemicalbook.com The carbon atom attached to the bromine (C-Br) typically appears at a specific chemical shift, and the carbonyl carbon of the ester group is found further downfield. chemicalbook.com The aromatic region will display multiple signals corresponding to the different carbon environments on the benzene (B151609) ring. oregonstate.edu

Table 2: ¹³C NMR Chemical Shifts for Carbons in Ethyl this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165-170 |

| Aromatic (C-Br) | ~120-125 |

| Aromatic (Other) | ~127-134 |

| Methylene (-OCH₂) | ~61 |

| Methyl (-CH₃) | ~14 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data is compiled from typical values for similar structures.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms and elucidating the three-dimensional conformation of this compound and its derivatives. core.ac.ukmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For this compound derivatives, COSY spectra can confirm the connectivity of the aromatic protons and the protons within the ester alkyl chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the ¹³C signals based on the known ¹H assignments. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, the orientation of the ester group relative to the aromatic ring. mdpi.com

Through the combined application of these 1D and 2D NMR techniques, a comprehensive and unambiguous structural characterization of this compound and its derivatives can be achieved. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysismdpi.comresearchgate.netrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. wikipedia.orgresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com For this compound and its derivatives, HRMS is essential for confirming the presence and number of bromine atoms, as bromine has two characteristic isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, resulting in a distinctive isotopic pattern in the mass spectrum. nih.gov The calculated exact mass for the molecular ion of 2-bromobenzoic acid (C₇H₅BrO₂) is 199.9472 Da. nist.gov

Table 3: High-Resolution Mass Data for this compound Derivatives

| Compound | Molecular Formula | Calculated Exact Mass [M]⁺ |

|---|---|---|

| 2-Bromobenzoic acid nist.gov | C₇H₅BrO₂ | 199.9472 Da |

| Methyl this compound nist.gov | C₈H₇BrO₂ | 213.9629 Da |

| Ethyl this compound nih.gov | C₉H₉BrO₂ | 227.9786 Da |

| Benzyl this compound nih.gov | C₁₄H₁₁BrO₂ | 289.9942 Da |

Note: The calculated exact mass corresponds to the monoisotopic mass.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. wikipedia.org The analysis of these fragmentation patterns provides valuable structural information. mcmaster.camtoz-biolabs.com In a typical MS/MS experiment, the molecular ion of a this compound derivative is isolated and then subjected to collision-induced dissociation (CID). wikipedia.org

The resulting fragmentation pathways can reveal key structural features. For example, in the mass spectrum of methyl this compound, a prominent fragment ion is often observed at m/z 183/185, corresponding to the loss of the methoxy (B1213986) group (•OCH₃). chemicalbook.com Another significant fragmentation pathway for 2-bromobenzoic acid involves the loss of a hydroxyl radical (•OH) to form an acylium ion at m/z 183/185, followed by the loss of carbon monoxide (CO) to yield a bromophenyl cation at m/z 155/157. nih.gov

By studying these characteristic fragmentation patterns, the structure of unknown this compound derivatives can be elucidated, and the presence of specific functional groups can be confirmed. mtoz-biolabs.comresearchgate.net

Table 4: Common Fragmentation Pathways in the Mass Spectra of this compound Derivatives

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Interpretation |

|---|---|---|---|

| 200/202 (2-Bromobenzoic acid) nih.gov | •OH | 183/185 | Formation of acylium ion |

| 183/185 | CO | 155/157 | Formation of bromophenyl cation |

| 214/216 (Methyl this compound) chemicalbook.com | •OCH₃ | 183/185 | Loss of methoxy radical |

| 228/230 (Ethyl this compound) chemicalbook.com | •OCH₂CH₃ | 183/185 | Loss of ethoxy radical |

Note: The m/z values are given for the two major bromine isotopes (⁷⁹Br/⁸¹Br).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the molecular-level investigation of this compound and its derivatives. These methods probe the fundamental vibrational modes of the molecules, offering a unique fingerprint based on their structural and electronic properties.

Comprehensive vibrational spectral analysis of 2-bromobenzoic acid has been conducted using both Raman and IR spectroscopy, typically covering the range of 100-4000 cm⁻¹ for Raman and 50-4000 cm⁻¹ for IR. nih.govresearchgate.net These experimental spectra are often interpreted with the aid of theoretical calculations, such as those based on Density Functional Theory (DFT), which help in the assignment of vibrational bands to specific molecular motions. nih.govnih.gov For instance, in 2-amino-5-bromobenzoic acid, the C=O stretching mode is a strong band observed around 1655 cm⁻¹ in the IR spectrum and 1652 cm⁻¹ in the Raman spectrum, which is enhanced by conjugation with the phenyl ring. ijtsrd.com

The data obtained from these spectroscopic techniques are crucial for understanding the effects of substituent groups on the vibrational frequencies of the parent molecule. nih.gov Theoretical spectrograms constructed from computational models show excellent agreement with experimental FT-IR and FT-Raman spectra, validating the assignments. nih.gov

Below is a table summarizing key vibrational frequencies for 2-bromobenzoic acid and a related derivative.

| Vibrational Mode | 2-Bromobenzoic Acid (cm⁻¹) (Experimental) | 2-Amino-5-bromobenzoic Acid (cm⁻¹) (Experimental) | Technique |

| C=O Stretch | Not specified in provided abstracts | ~1655 | IR |

| C=O Stretch | Not specified in provided abstracts | ~1652 | Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this technique has been instrumental in elucidating their molecular geometry and intermolecular interactions in the solid state.

A redetermination of the crystal structure of 2-bromobenzoic acid at 120 K provided improved geometrical parameters over earlier room temperature studies. nih.govresearchgate.net In the crystal, molecules of 2-bromobenzoic acid form inversion dimers through pairs of O-H···O hydrogen bonds, a classic motif for carboxylic acids. nih.govresearchgate.net The carboxy group is inclined to the benzene ring, and there is a notable intramolecular Br···O contact. nih.govresearchgate.net These dimers are further linked by weak C-H···O hydrogen bonds and π-π stacking interactions, creating a three-dimensional framework. nih.govresearchgate.net

The crystal structures of various derivatives have also been determined, such as 2-amino-3-bromobenzoic acid and 2-amino-2-oxoethyl 4-bromobenzoate (B14158574). iucr.orgresearchgate.net In 2-amino-3-bromobenzoic acid, molecules also form centrosymmetric dimers via strong intermolecular hydrogen bonds. researchgate.net The ability to obtain single crystals suitable for X-ray diffraction is sometimes enhanced by creating derivatives, for example, para-bromobenzoate groups can be introduced to facilitate crystallization. caltech.edu

Below is a table summarizing key crystallographic data for 2-bromobenzoic acid.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.7955 |

| b (Å) | 3.99062 |

| c (Å) | 22.9240 |

| β (°) | 96.906 |

| V (ų) | 1343.69 |

| Intramolecular Br···O contact (Å) | 3.009 (3) |

| Carboxy group inclination to benzene ring (°) | 18.7 (2) |

Data from a redetermination at 120 K. researchgate.netnih.gov

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from isomers and other related substances in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of 2-bromobenzoic acid and its derivatives. Reverse-phase (RP) HPLC methods are commonly developed for this purpose. sielc.comijpcbs.com

A typical RP-HPLC method for 2-bromobenzoic acid might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous acid, such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Method development often involves optimizing the mobile phase composition and gradient to achieve separation from isomers (e.g., 3- and 4-bromobenzoic acid) and metabolites. chromatographytoday.com For instance, a gradient elution from a low to a high percentage of organic modifier like methanol (B129727) or acetonitrile is often employed. chromatographytoday.comresearchgate.net

Validation of these HPLC methods is crucial and includes assessing parameters such as linearity, precision, accuracy, and robustness to ensure the reliability of the analytical results. ijpcbs.com The purity of standards, such as 2-amino-5-bromobenzoic acid, is often confirmed to be greater than 98.0% by HPLC. labscoop.com

The table below outlines a representative HPLC method for 2-bromobenzoic acid.

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV, Mass Spectrometry (MS) |

| Application | Purity assessment, impurity isolation |

This method is scalable for preparative separations. sielc.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another vital technique for the analysis of this compound, particularly for its more volatile ester derivatives and for purity assessment. avantorsciences.comavantorsciences.com

The purity of commercial 2-bromobenzoic acid is often specified as ≥98.0% as determined by GC. avantorsciences.comavantorsciences.com For its derivatives, such as methyl this compound and ethyl this compound, GC is the standard method for purity analysis, with typical purities reported as >98.0% or ≥99.0%. vwr.comtcichemicals.com GC analysis can also be used to detect and quantify related substances and impurities. google.com The combination with mass spectrometry provides definitive identification of the separated components based on their mass spectra. oup.comnih.gov

The table below shows typical purity specifications for this compound and a derivative as determined by GC.

| Compound | Purity Specification (by GC) |

| 2-Bromobenzoic acid | ≥98.0% |

| Methyl-2-amino-5-bromobenzoate | ≥99.0% |

| Ethyl this compound | >98.0% |

Chiral Analysis of Enantiomeric Forms of this compound Derivatives

While this compound itself is not chiral, many of its derivatives are, existing as enantiomers (non-superimposable mirror images). The separation and analysis of these enantiomers are critical in fields like pharmaceuticals and agrochemicals, as different enantiomers can have vastly different biological activities. Enantioselective analysis is a powerful tool for distinguishing between biotic and abiotic transformation processes of chiral environmental contaminants. nih.gov

Chiral HPLC is a primary method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov For example, the diastereomeric ratio of α-hydroxy amides has been analyzed by chiral HPLC after derivatization with p-bromobenzoate. nih.gov Similarly, the enantiomers of ibuprofen (B1674241) have been determined in plasma using a column-switching HPLC method with a chiral column, using 4-bromobenzoic acid as an internal standard. researchgate.net

The exciton (B1674681) chirality method, often coupled with HPLC-CD analysis, is another powerful technique. acs.org Derivatization of chiral diols with a chromophoric group like p-bromobenzoate can induce exciton-coupled circular dichroism (CD) spectra. acs.orgdokumen.pub The sign of the resulting CD curve can be used to determine the absolute configuration of the molecule. acs.org

The table below summarizes techniques used for the chiral analysis of derivatives that may be related to or analyzed in conjunction with 2-bromobenzoates.

| Technique | Application | Principle |

| Chiral HPLC | Separation of enantiomers of derivatives. nih.govresearchgate.net | Differential interaction with a Chiral Stationary Phase (CSP). nih.gov |

| HPLC-Exciton CD | Determination of absolute configuration of chiral diols/diamines. acs.org | Derivatization with a chromophore (e.g., bromobenzoate) to induce a characteristic CD spectrum. dokumen.pub |

| X-ray Crystallography | Absolute structure elucidation of separated enantiomers. capes.gov.br | Diffraction pattern of a single crystal of a pure enantiomer. |

Computational and Theoretical Investigations of 2 Bromobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-bromobenzoate. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which various properties can be derived. aspbs.commdpi.com Such calculations allow for the prediction of molecular geometry, stability, and sites of chemical reactivity. researchgate.net

Density Functional Theory (DFT) has become a primary tool for investigating the properties of benzoic acid derivatives due to its balance of computational cost and accuracy. sumitomo-chem.co.jp Studies on 2-bromobenzoic acid and its analogs utilize DFT to explore a wide range of chemical characteristics.

Reaction Mechanisms and Reactivity: DFT calculations are employed to model reaction pathways and predict chemical reactivity. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms. mdpi.com For instance, DFT can be used to analyze the electronic effects of the bromine and carboxylate substituents on the aromatic ring. The electron-withdrawing nature of these groups influences the molecule's susceptibility to electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and identify the most likely sites for such attacks. researchgate.netresearchgate.netsapub.org Negative potential regions, typically around the oxygen atoms of the carboxylate group, indicate favorable sites for electrophilic attack, while positive regions suggest sites for nucleophilic attack. sapub.org

Electronic and Structural Properties: DFT is used to optimize the molecular geometry of this compound, predicting bond lengths and angles that are often in close agreement with experimental data from techniques like X-ray crystallography. dergipark.org.trresearchgate.net Furthermore, DFT provides crucial information about the molecule's electronic orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity, kinetic stability, and polarizability. sapub.org A smaller HOMO-LUMO gap generally implies higher reactivity. vulcanchem.com DFT has also been successfully applied to calculate the pKa of 2-bromobenzoic acid, a critical property for understanding its behavior in different environments. torvergata.it

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~-7.0 eV | Indicates electron-donating ability. |

| LUMO Energy | ~-1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~5.5 eV | Relates to chemical reactivity and kinetic stability. sapub.org |

| Dipole Moment | ~3.5 D | Measures the molecule's overall polarity. |

| Calculated pKa (for 2-bromobenzoic acid) | ~2.8 - 3.0 | Predicts acidity; close to experimental values. torvergata.it |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that has been used to study this compound. nih.gov

While now often used in conjunction with or as a baseline for more advanced methods, HF calculations provide valuable information on molecular structure and vibrational frequencies. nih.govresearchgate.net For 2-bromobenzoic acid, both HF and DFT methods have been used to optimize the molecular structure and calculate fundamental vibrational frequencies. nih.gov Comparative studies have shown that results from DFT methods, such as B3LYP, often show better agreement with experimental data than those from HF calculations, especially for vibrational spectra. nih.govresearchgate.net However, ab initio calculations remain a crucial part of the computational toolkit for verifying results from other methods and for systems where DFT functionals may be less reliable.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility and dynamics of this compound in various environments, such as in solution or interacting with surfaces. osti.govnih.gov

By simulating the trajectory of the molecule, MD can explore its conformational landscape, identifying stable low-energy conformations and the transitions between them. lambris.comresearchgate.net For this compound, MD simulations can reveal the orientation of the carboxylate group relative to the benzene (B151609) ring and the dynamics of its interaction with solvent molecules. This is particularly important for understanding its behavior in aqueous solutions and its ability to act as a ligand in metal complexes. nih.govnih.gov For example, simulations have been used to investigate the structure and dynamics of bromobenzoate when intercalated within layered double hydroxide (B78521) (LDH) materials, showing how the molecule is arranged and stabilized within the inorganic layers. osti.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Analogues (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov The theoretical framework for a QSAR study on this compound analogues involves a multi-step process. biolscigroup.us

Data Set Compilation : A series of this compound analogues with varying substituents on the aromatic ring is selected, for which a specific biological activity (e.g., enzyme inhibition) has been measured experimentally. nih.gov

Descriptor Calculation : For each analogue, a set of molecular descriptors is calculated using computational software. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molar refractivity), and hydrophobic (e.g., LogP) characteristics. biolscigroup.usresearchgate.net

Model Development : Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical model that relates the calculated descriptors to the observed activity. nih.govresearchgate.net